molecular formula C11H12N2O2S B1447773 2-(1-ethyl-1H-pyrrol-2-yl)-4-methylthiazole-5-carboxylic acid CAS No. 1546225-80-2

2-(1-ethyl-1H-pyrrol-2-yl)-4-methylthiazole-5-carboxylic acid

Cat. No. B1447773
M. Wt: 236.29 g/mol
InChI Key: UOPJIEQHSHTUQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-ethyl-1H-pyrrol-2-yl)-4-methylthiazole-5-carboxylic acid, also known as 2-EPMT, is an organic compound with a variety of uses in scientific research. It is a derivative of thiazole and is used in the synthesis of various compounds, such as thiamine, vitamin B1. It is also used in the synthesis of other organic compounds, such as amino acids and peptides. 2-EPMT is a useful building block for organic synthesis and has a variety of applications in scientific research.

Scientific Research Applications

2-(1-ethyl-1H-pyrrol-2-yl)-4-methylthiazole-5-carboxylic acid has a variety of applications in scientific research. It is used in the synthesis of various compounds, such as thiamine, vitamin B1, and various other organic compounds. It is also used in the synthesis of peptides and amino acids. In addition, 2-(1-ethyl-1H-pyrrol-2-yl)-4-methylthiazole-5-carboxylic acid can be used in the synthesis of various pharmaceuticals, such as antibiotics and anti-inflammatory drugs.

Mechanism Of Action

2-(1-ethyl-1H-pyrrol-2-yl)-4-methylthiazole-5-carboxylic acid is an organic compound that is used in the synthesis of various compounds, such as thiamine, vitamin B1, and various other organic compounds. It is also used in the synthesis of peptides and amino acids. The mechanism of action of 2-(1-ethyl-1H-pyrrol-2-yl)-4-methylthiazole-5-carboxylic acid is not well understood, but it is believed to act as a catalyst in the synthesis of various compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(1-ethyl-1H-pyrrol-2-yl)-4-methylthiazole-5-carboxylic acid are not well understood. However, it is believed that 2-(1-ethyl-1H-pyrrol-2-yl)-4-methylthiazole-5-carboxylic acid may act as an antioxidant and may have anti-inflammatory effects. Additionally, 2-(1-ethyl-1H-pyrrol-2-yl)-4-methylthiazole-5-carboxylic acid may have a role in the synthesis of various compounds, such as thiamine, vitamin B1, and various other organic compounds.

Advantages And Limitations For Lab Experiments

2-(1-ethyl-1H-pyrrol-2-yl)-4-methylthiazole-5-carboxylic acid is a useful building block for organic synthesis and has a variety of applications in scientific research. The advantages of using 2-(1-ethyl-1H-pyrrol-2-yl)-4-methylthiazole-5-carboxylic acid in lab experiments include its low cost, availability, and ease of synthesis. It is also relatively stable and can be stored for long periods of time. The main limitation of using 2-(1-ethyl-1H-pyrrol-2-yl)-4-methylthiazole-5-carboxylic acid in lab experiments is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

For research involving 2-(1-ethyl-1H-pyrrol-2-yl)-4-methylthiazole-5-carboxylic acid include exploring its potential as an antioxidant and anti-inflammatory agent, as well as its role in the synthesis of various compounds. Additionally, further research could be done to explore the mechanism of action of 2-(1-ethyl-1H-pyrrol-2-yl)-4-methylthiazole-5-carboxylic acid and to develop more efficient synthesis methods. Additionally, further research could be done to explore the potential applications of 2-(1-ethyl-1H-pyrrol-2-yl)-4-methylthiazole-5-carboxylic acid in the pharmaceutical industry, as well as its potential as a therapeutic agent.

properties

IUPAC Name

2-(1-ethylpyrrol-2-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-3-13-6-4-5-8(13)10-12-7(2)9(16-10)11(14)15/h4-6H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPJIEQHSHTUQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1C2=NC(=C(S2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-ethyl-1H-pyrrol-2-yl)-4-methylthiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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